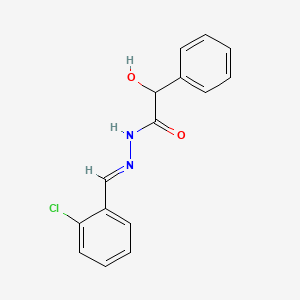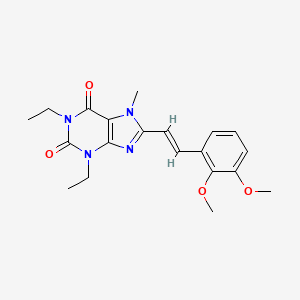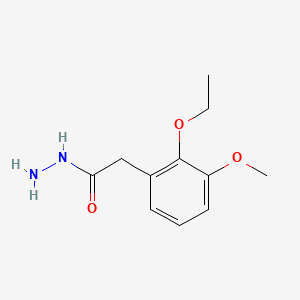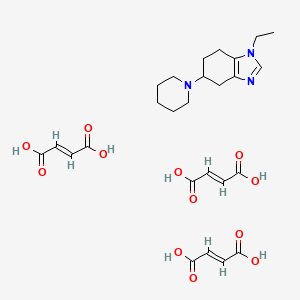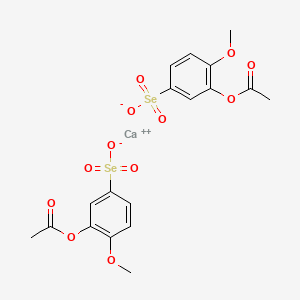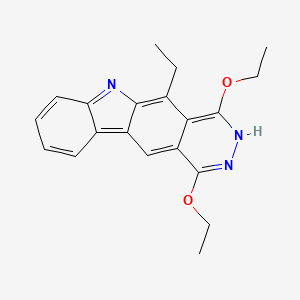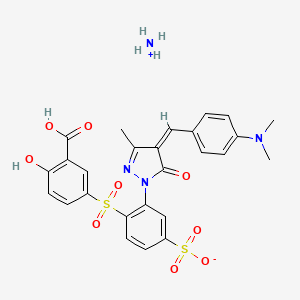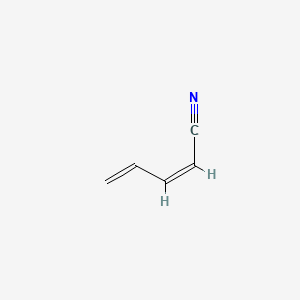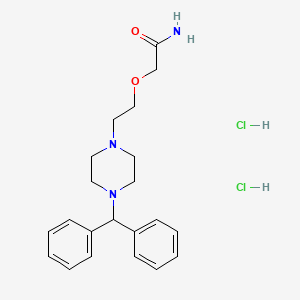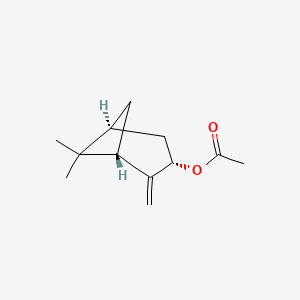
4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) is a complex organic compound characterized by its unique triazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) typically involves multiple steps, starting with the preparation of the triazolone core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxirane derivatives.
Reduction: Reduction reactions can yield simpler triazolone derivatives.
Substitution: Substitution reactions often involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached, leading to a wide range of chemical and physical properties.
Scientific Research Applications
4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) involves its interaction with specific molecular targets, leading to various biochemical effects. The pathways involved are often complex and require detailed study to fully understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolone derivatives and related organic molecules with similar structural features.
Uniqueness
What sets 4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) apart is its unique combination of functional groups, which confer distinct chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
Properties
CAS No. |
160455-71-0 |
|---|---|
Molecular Formula |
C13H18N6O4 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
5-methyl-4-[[3-methyl-1-(oxiran-2-ylmethyl)-5-oxo-1,2,4-triazol-4-yl]methyl]-2-(oxiran-2-ylmethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C13H18N6O4/c1-8-14-18(3-10-5-22-10)12(20)16(8)7-17-9(2)15-19(13(17)21)4-11-6-23-11/h10-11H,3-7H2,1-2H3 |
InChI Key |
VCHXUIPHVLAZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)N1CN2C(=NN(C2=O)CC3CO3)C)CC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


